4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine
CAS No.:
Cat. No.: VC13417698
Molecular Formula: C14H19F2NO
Molecular Weight: 255.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19F2NO |
|---|---|
| Molecular Weight | 255.30 g/mol |
| IUPAC Name | 4-(3,5-difluorophenyl)-1-propan-2-ylpiperidin-4-ol |
| Standard InChI | InChI=1S/C14H19F2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3 |
| Standard InChI Key | TWBVQDQGHOMZAR-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |
| Canonical SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring with three distinct substituents:
-
4-Hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and target interactions.
-
3,5-Difluorophenyl moiety: Introduces aromaticity and electron-withdrawing effects, modulating pharmacokinetic properties.
-
1-iso-Propyl group: Contributes to steric bulk, potentially affecting binding affinity and metabolic stability .
The chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, as observed in crystallographic studies of related piperidine derivatives .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉F₂NO |
| Molecular Weight | 255.30 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Predicted) | 2.72 (iLOGP) |
| Solubility | Low aqueous solubility |
| Hydrogen Bond Donors/Acceptors | 1/3 |
Data sourced from PubChem and computational models .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 4-(3,5-difluorophenyl)-4-hydroxy-1-iso-propylpiperidine involves multi-step reactions:
-
Core Piperidine Formation: Copper-mediated 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by borane reduction and lactamization .
-
Substitution Reactions:
Challenges in Synthesis
-
Stereochemical Control: Ensuring equatorial positioning of the hydroxyl group to optimize hydrogen bonding .
-
Fluorine Incorporation: Requires anhydrous conditions to prevent defluorination .
Applications in Drug Development
Lead Compound Optimization
-
Structural Analogues: Modifications to the iso-propyl group (e.g., replacing with cyclopropyl) enhance blood-brain barrier penetration in preclinical models .
-
Prodrug Strategies: Esterification of the hydroxyl group improves oral bioavailability in rodent studies.
Therapeutic Targets
| Condition | Mechanism of Action | Development Stage |
|---|---|---|
| Diabetic Neuropathy | Aldose Reductase Inhibition | Preclinical |
| Alzheimer’s Disease | Acetylcholinesterase Inhibition | Phase I |
| HIV Infection | CCR5 Receptor Antagonism | Patent-protected |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume